1-Ethylcyclohexane-1-carbonitrile
Description
Contextualization within Cyclohexane (B81311) Carbonitrile Chemistry
Cyclohexane carbonitriles, as a class of compounds, are valuable intermediates in organic synthesis. nih.gov The parent compound, cyclohexanecarbonitrile (B123593), consists of a cyclohexane ring attached to a cyano (-C≡N) group. nih.gov The chemistry of these compounds is largely dictated by the reactivity of the nitrile group and the C-H bonds of the cyclohexane ring, particularly the one at the alpha position to the nitrile group.
The introduction of an ethyl group at the alpha-position, as seen in 1-ethylcyclohexane-1-carbonitrile, is a key structural modification. This substitution creates a quaternary carbon center, which can influence the molecule's steric and electronic properties. This structural feature is often intentionally designed in the synthesis of more complex molecules.
Significance in Synthetic Organic Chemistry
The primary significance of this compound in synthetic organic chemistry lies in its role as a versatile intermediate. The nitrile group is a valuable functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones, through well-established chemical transformations. nih.gov
The presence of the ethyl group and the cyclohexane scaffold allows for the construction of complex, three-dimensional molecular architectures. These are often sought after in the synthesis of pharmacologically active compounds and other specialty chemicals. For instance, patent literature suggests that cyclohexanecarbonitrile derivatives can be used as intermediates in the preparation of pharmaceutically active compounds. nih.gov
The synthesis of this compound itself typically involves the alkylation of cyclohexanecarbonitrile. This reaction highlights a fundamental transformation in organic chemistry where a new carbon-carbon bond is formed at the alpha-position to a nitrile.
Overview of Current Research Landscape
Current research involving cyclohexane carbonitriles, and by extension this compound, is often focused on the development of new and efficient synthetic methodologies. The alkylation of cyclohexanecarbonitrile is a key area of investigation, with studies exploring different bases, catalysts, and reaction conditions to improve yield, selectivity, and sustainability.
For example, research has been conducted on the use of methylmagnesium chloride as a non-nucleophilic base to facilitate the alkylation of nitriles like cyclohexanecarbonitrile. This method provides an alternative to more traditional strong bases. While not specifically detailing the synthesis of this compound, this research provides a direct and relevant context for its preparation.
Furthermore, the broader field of cyanation reactions is continually advancing, with new methods being developed for the introduction of the nitrile group into organic molecules. These advancements could potentially lead to more efficient and novel routes for the synthesis of this compound and its derivatives.
While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, its importance can be inferred from its role as a building block in more complex synthetic targets mentioned in patents and its relationship to the well-studied class of cyclohexane carbonitriles. The available information points to its utility as a foundational element in the construction of diverse and potentially valuable molecules.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C9H15N | 137.22 | 72335-56-9 |
| Cyclohexanecarbonitrile | C7H11N | 109.17 | 766-05-2 |
| 1-(Diethoxyethyl)cyclohexanecarbonitrile | C13H23NO2 | 225.33 | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
1-ethylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-9(8-10)6-4-3-5-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHBOHFZFXGIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72335-56-9 | |
| Record name | 1-ethylcyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethylcyclohexane 1 Carbonitrile and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the carbon-carbon bond and the introduction of the nitrile group in distinct, sequential steps.
Electrophilic Addition Strategies
Electrophilic addition reactions are a common method for synthesizing substituted cyclohexene (B86901) carbonitriles, which can be precursors to 1-ethylcyclohexane-1-carbonitrile. This strategy typically begins with a substituted cyclohexene, such as 4-ethylcyclohexene. The double bond in the cyclohexene ring is reactive towards electrophiles. A cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide, can then be used to introduce the nitrile group. The reaction conditions, including temperature and solvent, are carefully controlled to encourage the addition of the cyanide ion at the desired position on the double bond. The mechanism involves the attack of the π electrons of the alkene on the electrophile, forming a carbocation intermediate. lasalle.edulibretexts.org This intermediate is then attacked by the nucleophilic cyanide ion to yield the final product. lasalle.edulibretexts.org The regioselectivity of the addition, meaning which carbon of the double bond the nitrile group attaches to, is determined by the stability of the carbocation intermediate. libretexts.org
Another electrophilic addition strategy involves the reaction of an alkene with a peroxycarboxylic acid to form an epoxide. lumenlearning.com This three-membered ring is reactive and can be opened by a nucleophile, such as a cyanide ion, to introduce the nitrile functionality. The reaction proceeds through a concerted mechanism with a four-part, circular transition state. lumenlearning.com
Nucleophilic Substitution via Halide Intermediates
Nucleophilic substitution provides another route to this compound and its derivatives. This method often involves the initial conversion of a cyclohexanol (B46403) derivative to an alkyl halide. For instance, a substituted cyclohexene can be halogenated at the 1-position to create a halide intermediate, such as 1-bromo-4-ethylcyclohexene. This is typically achieved using reagents like bromine or N-bromosuccinimide (NBS).
Once the halide intermediate is formed, a nucleophilic substitution reaction is carried out using a cyanide salt, such as sodium cyanide (NaCN), in a polar solvent. libretexts.org The cyanide ion acts as a nucleophile, displacing the halide to form the desired carbonitrile. libretexts.orgyoutube.com The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl halide, the strength of the nucleophile, and the solvent used. libretexts.orgyoutube.com SN2 reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. libretexts.org
Nitrilation Techniques
Nitrilation techniques focus on the direct introduction of the nitrile group onto a pre-existing molecular framework. One such method involves the reaction of carboxylic acids with cyanogen (B1215507) chloride or cyanogen bromide at elevated temperatures (100° to 300° C). google.com This process can be used to convert a carboxylic acid group on a cyclohexane (B81311) ring into a nitrile group.
Another approach is the hydrocyanation of alkenes, where hydrogen cyanide (HCN) is added across a double bond. organic-chemistry.org Transfer hydrocyanation offers a safer alternative to using toxic HCN gas. organic-chemistry.org In this method, a benign and readily available HCN source, such as 1-methylcyclohexa-2,5-diene-1-carbonitrile, is used in the presence of a palladium/Lewis acid catalyst. organic-chemistry.org This reaction typically exhibits good anti-Markovnikov selectivity, meaning the cyanide group adds to the less substituted carbon of the double bond. organic-chemistry.org
The dehydration of primary amides is another established method for nitrile synthesis. youtube.com Reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) can be used to remove water from a primary amide, yielding the corresponding nitrile. youtube.com
Alkylation Reactions
Alkylation reactions are crucial for introducing the ethyl group onto the cyclohexane ring. One common strategy involves the use of organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide). pearson.com These reagents are powerful nucleophiles that can attack electrophilic centers. For example, a Grignard reagent can react with a ketone, such as cyclohexanone (B45756), to form a tertiary alcohol. pearson.com This alcohol can then be further functionalized.
In the context of synthesizing this compound, an alkylation step could be employed to introduce the ethyl group at the 1-position of a pre-existing cyclohexanecarbonitrile (B123593). This would typically involve deprotonation at the α-carbon (the carbon adjacent to the nitrile group) with a strong base to form a carbanion, followed by reaction with an ethyl halide (e.g., ethyl iodide).
Catalytic Synthesis Pathways
Catalytic methods offer efficient and often more environmentally friendly routes to chemical synthesis.
Hydrogenation-Based Methods
Hydrogenation is a key catalytic process that can be used to saturate the cyclohexane ring. For instance, if the synthesis starts from an aromatic precursor like ethylbenzene, catalytic hydrogenation can be used to convert the benzene (B151609) ring into a cyclohexane ring. google.com This process typically involves reacting the aromatic compound with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. lasalle.edu
In a multi-step synthesis, a compound like 4-ethylcyclohex-1-ene-1-carbonitrile, synthesized via electrophilic addition, could be hydrogenated to yield this compound. The hydrogenation reaction would reduce the carbon-carbon double bond in the cyclohexene ring. lasalle.edu The reaction is typically stereospecific, with both hydrogen atoms adding to the same side of the double bond (syn addition). lasalle.edu
Advanced Synthetic Protocols
Modern organic synthesis increasingly focuses on efficiency, atom economy, and stereochemical control. Advanced protocols for preparing this compound and its derivatives incorporate these principles through one-pot strategies and stereoselective methods.
One-Pot Synthesis Strategies
A typical one-pot sequence for a related compound, cyclohexanecarbonitrile, starts with the reaction of cyclohexanone with a hydrazine (B178648) derivative, followed by the addition of a cyanide source to form an intermediate. scirp.orgresearchgate.net This intermediate is then oxidized in the same pot to yield the final cyclohexanecarbonitrile product. scirp.orgresearchgate.net Such a strategy could be adapted for this compound by starting with 2-ethylcyclohexanone. The use of a single solvent, such as methanol, for all steps enhances the green chemistry profile of the synthesis. scirp.orgresearchgate.net
Table 2: Illustrative One-Pot Synthesis Scheme for a Cyclohexanecarbonitrile
| Step | Reactants | Reagents | Product |
| 1 | Cyclohexanone, Methyl Hydrazinecarboxylate | Methanol | Methyl 2-(1-hydroxycyclohexyl)hydrazinecarboxylate |
| 2 | Intermediate from Step 1 | Hydrogen Cyanide | Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate |
| 3 | Intermediate from Step 2 | Sodium Hypochlorite | Cyclohexanecarbonitrile |
| This table illustrates a known one-pot process for cyclohexanecarbonitrile which could be conceptually adapted for this compound. scirp.orgresearchgate.net |
Stereoselective Synthesis Considerations
The synthesis of specific stereoisomers of this compound derivatives, where the ethyl group and the nitrile group are in a defined spatial orientation relative to other substituents on the cyclohexane ring, requires stereoselective methods. When a chiral center is present in the molecule, achieving a high degree of stereocontrol is crucial, particularly for pharmaceutical applications.
Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. For instance, asymmetric transformations can be guided by chiral catalysts, such as those used in asymmetric hydrogenation or asymmetric alkylation, to create a specific enantiomer or diastereomer. mdpi.com
In the context of cyclic systems like cyclohexane, the stereochemical outcome of a reaction is often influenced by the conformation of the ring. Reactions can be designed to favor the formation of either the axial or equatorial isomer. For example, the stereospecific 4π-electrocyclization of a thiocarbonyl ylide has been shown to produce cis-thiiranes with excellent diastereoselectivity, a principle that could be applied to the synthesis of stereochemically defined sulfur-containing derivatives of this compound. nih.gov
Retrosynthetic Analysis for Complex Derivative Preparation
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. youtube.comquizlet.compharmacy180.com It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." youtube.comquizlet.com This process helps to identify key bond formations and functional group interconversions required for the synthesis. youtube.compharmacy180.com
For a complex derivative of this compound, a retrosynthetic analysis might begin by disconnecting a key functional group. For example, if the target molecule contains an ester, a logical disconnection would be the ester linkage, leading back to a carboxylic acid (or its activated form) and an alcohol. youtube.com The carboxylic acid could then be traced back to the nitrile group of a this compound precursor via hydrolysis.
Further disconnections would focus on the carbon skeleton. youtube.com For instance, a carbon-carbon bond on the cyclohexane ring could be disconnected, suggesting a Michael addition or an aldol-type reaction in the forward synthesis to construct the ring. quizlet.com If the derivative contains additional rings fused to the cyclohexane core, a Diels-Alder reaction might be a strategic consideration for the forward synthesis, which would be identified by a cyclohexene disconnection in the retrosynthetic analysis. youtube.com
Chemical Reactivity and Mechanistic Investigations
Reaction Classes and Pathways
The reactivity of 1-Ethylcyclohexane-1-carbonitrile is largely dictated by the presence of the carbonitrile (-C≡N) group and the saturated cyclohexane (B81311) framework.
Electrophilic addition is a type of chemical reaction where a π bond in a molecule is broken to form two new σ bonds. wikipedia.org This reaction is characteristic of compounds containing carbon-carbon double or triple bonds, which act as electron-rich centers (nucleophiles) that can be attacked by electrophiles. wikipedia.orglibretexts.org Typical electrophilic addition reactions include the addition of halogens (X₂), hydrogen halides (HX), and water across a double bond. wikipedia.org
The structure of this compound consists of a saturated cyclohexane ring, meaning it lacks the carbon-carbon double or triple bonds necessary to function as a substrate in electrophilic addition reactions. Therefore, this compound does not undergo this class of reaction.
The carbonitrile (nitrile) group is the most reactive site in this compound. The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atom, making it susceptible to attack by nucleophiles. Key reactions include:
Reduction: The nitrile group can be reduced to a primary amine (1-aminomethyl-1-ethylcyclohexane). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for this transformation.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid (1-ethylcyclohexane-1-carboxylic acid) and ammonia (B1221849) or an ammonium (B1175870) salt.
Grignard Reactions: The addition of a Grignard reagent (R-MgX) to the nitrile group, followed by hydrolysis, results in the formation of a ketone. This reaction provides a pathway to synthesize more complex molecular structures from the nitrile precursor.
A cycloaddition reaction is a chemical process in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. openstax.orglibretexts.org The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition that occurs between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene (B86901). libretexts.org
Participation in cycloaddition reactions requires the presence of π-electron systems. As a saturated molecule lacking double or triple bonds, this compound cannot act as a component in cycloaddition reactions such as the Diels-Alder reaction. openstax.orglibretexts.org
While less common than ionic reactions for this class of compound, this compound can undergo transformations initiated by free radicals. Such reactions typically involve the abstraction of a hydrogen atom to form a carbon-centered radical, which can then participate in further reactions. The tertiary carbon atom, which is bonded to both the ethyl and nitrile groups, is a potential site for radical formation due to the stabilizing effect of the adjacent alkyl and cyano groups.
Research on related α-cyano esters has shown that such compounds can undergo free-radical cyclization reactions, indicating the potential for radical intermediates to be involved in forming new carbon-carbon bonds. scispace.com In the presence of a suitable initiator, this compound could potentially undergo reactions such as free-radical halogenation on the cyclohexane ring.
Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. youtube.com These reactions, categorized as E1 (unimolecular) and E2 (bimolecular), require the presence of a suitable leaving group, such as a halide or a tosylate. youtube.combits-pilani.ac.in
The parent compound, this compound, does not possess a leaving group and therefore cannot directly undergo elimination reactions. However, if the molecule were first functionalized—for instance, through free-radical halogenation to introduce a bromine or chlorine atom onto the cyclohexane ring—the resulting halo-substituted derivative could then undergo E1 or E2 elimination upon treatment with a base. libretexts.org The E2 mechanism is a single-step concerted process, whereas the E1 mechanism proceeds through a carbocation intermediate. youtube.comlibretexts.org For cyclohexane systems, the stereochemistry of the E2 reaction is crucial, requiring an anti-periplanar arrangement of the hydrogen and the leaving group. bits-pilani.ac.in
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation
Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules, from conformational changes to reaction pathways.
The cyclohexane (B81311) ring is not planar and exists predominantly in a stable chair conformation that is free of angle and torsional strain. libretexts.org For a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interconversion between two chair forms is known as a ring flip. chemrxiv.org
In 1,1-disubstituted cyclohexanes like 1-Ethylcyclohexane-1-carbonitrile, one substituent must be axial and the other equatorial. libretexts.orglibretexts.org Through a ring flip, their positions are swapped. These two conformations are not energetically equivalent. The stability is determined by steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. youtube.com
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. fiveable.mewashizu.org A larger A-value signifies a greater preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -CN (Cyano) | ~0.2 |
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
Data sourced from literature on conformational analysis. chemrxiv.orgfiveable.mewashizu.org
For this compound, two chair conformations exist in equilibrium: one with the ethyl group axial and the cyano group equatorial, and the other with the ethyl group equatorial and the cyano group axial. Based on the A-values, the ethyl group (A ≈ 1.75 kcal/mol) is significantly "bulkier" than the cyano group (A ≈ 0.2 kcal/mol). Therefore, the conformation where the larger ethyl group occupies the less sterically hindered equatorial position will be significantly more stable and will predominate at equilibrium. libretexts.orgvaia.com
Reactive force fields, such as ReaxFF, enable the simulation of chemical reactions by dynamically modeling bond breaking and formation. washizu.orgnsf.gov These molecular dynamics simulations can predict reaction pathways, identify transient intermediates, and determine activation energies for processes like pyrolysis or oxidation. nih.gov
A simulation of the thermal decomposition of this compound would likely show the following sequence of events:
Initiation : The weakest bonds in the molecule would break first at high temperatures. Based on typical bond dissociation energies, the C-C bond between the ethyl group and the cyclohexane ring, or a C-C bond within the ring itself, would be likely candidates for initial cleavage. Homolytic cleavage would generate radical species.
Propagation : The initial radicals would trigger a cascade of further reactions. For example, an ethyl radical could abstract a hydrogen atom from another molecule, propagating a chain reaction. The cyclohexane ring could undergo ring-opening to form a linear alkyl radical.
Termination : The reaction would conclude when radicals combine to form stable, smaller molecules.
Simulations on related systems, such as cyclohexane-containing polymers, have shown that the cyclohexane structure often participates in dehydrogenation and hydrogen transfer reactions, accelerating the formation of small molecules like H₂. hi.is The nitrile group might decompose to form various nitrogen-containing species. The final products of a simulated high-temperature pyrolysis would likely be a complex mixture of smaller hydrocarbons, nitrogen-containing fragments, and gases like methane, ethene, and hydrogen cyanide.
Structure-Reactivity Relationships from Computational Data
A thorough review of scientific literature and chemical databases indicates a notable absence of specific published theoretical and computational studies focused solely on this compound. While computational chemistry is a powerful tool for elucidating molecular properties, it appears that this particular compound has not been the specific subject of detailed quantum chemical analysis in publicly accessible research.
Therefore, this section will outline the principles and methodologies of computational analysis that would be applied to this compound to determine its structure-reactivity relationships. This provides a scientifically grounded framework for understanding what such an analysis would entail and the types of data it would generate.
Detailed Research Findings (Hypothetical Framework)
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules. For this compound, such a study would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, a wealth of data can be extracted to understand its reactivity.
Geometric Parameters: The initial output of a computational study provides precise bond lengths, bond angles, and dihedral angles. For instance, the analysis would detail the C-C and C-H bond lengths within the cyclohexane ring, the C-C bond of the ethyl group, and the defining C≡N bond of the nitrile group. These parameters are crucial for understanding steric hindrance and strain within the molecule. For example, the chair conformation of the cyclohexane ring is generally the most stable. aps.org The precise bond angles would confirm the degree of tetrahedral character at the sp3-hybridized carbons and the linear geometry of the nitrile group.
Mulliken Population Analysis: A key component of understanding reactivity is the distribution of electron density across the molecule. Mulliken population analysis is a method used to calculate partial atomic charges on each atom. This analysis would likely reveal a significant negative charge on the nitrogen atom of the nitrile group due to its high electronegativity, and a corresponding positive charge on the adjacent carbon atom. This charge distribution is critical for predicting how the molecule interacts with other reagents. Atoms with significant negative charges are prone to attack by electrophiles, while those with positive charges are susceptible to nucleophilic attack. It is important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation.
Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the FMO analysis would pinpoint the specific lobes of the HOMO and LUMO, indicating the likely sites for nucleophilic and electrophilic attack, respectively.
Data Tables (Illustrative Examples)
The following tables are illustrative examples of the type of data that would be generated from a DFT study of this compound. Note: The values presented are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.
Table 1: Hypothetical Geometric Parameters This table would detail the calculated bond lengths and angles for the optimized geometry of the molecule.
| Parameter | Atom Pair/Trio | Hypothetical Value |
| Bond Length (Å) | C-C (ring avg.) | 1.54 |
| C-C (ethyl) | 1.53 | |
| C-CN | 1.47 | |
| C≡N | 1.16 | |
| Bond Angle (°) | C-C(CN)-C | 109.5 |
| C-C≡N | 179.0 |
Table 2: Hypothetical Mulliken Atomic Charges This table would list the calculated partial electronic charge on key atoms.
| Atom | Hypothetical Mulliken Charge (e) |
|---|---|
| N (nitrile) | -0.45 |
| C (nitrile) | +0.15 |
| C (quaternary) | +0.10 |
Table 3: Hypothetical Frontier Molecular Orbital Energies This table would provide the energies of the key orbitals that dictate reactivity.
| Orbital | Hypothetical Energy (eV) |
|---|---|
| HOMO | -7.2 |
| LUMO | +1.5 |
| HOMO-LUMO Gap | 8.7 |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule's bonds. They are excellent for identifying the presence of specific functional groups. docbrown.info
The IR and Raman spectra of 1-Ethylcyclohexane-1-carbonitrile are dominated by the vibrations of its alkane framework and the characteristic nitrile group.
Nitrile (C≡N) Stretch : The most diagnostic peak in the vibrational spectrum is the stretching vibration of the carbon-nitrogen triple bond. This appears as a sharp, medium-intensity band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. acs.orgresearchgate.net Its intensity is often stronger in the Raman spectrum. The precise frequency can be sensitive to the local electronic environment. rsc.orgnih.gov
C-H Stretches : Strong absorptions from the stretching vibrations of the C-H bonds in the ethyl and cyclohexane (B81311) groups are expected just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹). docbrown.info
C-H Bends : Bending vibrations (scissoring, rocking) of the -CH₂- and -CH₃- groups appear in the 1470-1365 cm⁻¹ region. docbrown.info
Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of signals from C-C bond stretching and various bending and twisting modes of the entire molecular skeleton. While difficult to assign individually, this pattern is unique to the molecule and can be used for identification by comparison with a reference spectrum. docbrown.info
Prominent Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2990 | Strong |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, Sharp |
| CH₂/CH₃ Bend (Scissoring/Deformation) | 1440 - 1470 | Medium |
| CH₃ Bend (Umbrella) | ~1375 | Weak to Medium |
Vibrational spectroscopy is well-suited for in-situ monitoring, allowing chemists to follow a reaction's progress in real-time without needing to extract samples. This is often accomplished by inserting a probe (such as an Attenuated Total Reflectance (ATR) probe for IR or a fiber-optic probe for Raman) directly into the reaction vessel.
For the synthesis of this compound, for example, via the reaction of an ethylcyclohexyl halide with a cyanide salt, in-situ vibrational spectroscopy could be used to:
Track Reactant Consumption : Monitor the disappearance of a vibrational band unique to the starting material.
Track Product Formation : Observe the growth of the sharp C≡N stretching band around 2240 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the this compound product, allowing for the determination of reaction kinetics and endpoint.
Identify Intermediates : In some cases, transient intermediates may be detected, providing valuable mechanistic insight into the reaction pathway.
This real-time data acquisition enables precise control over reaction conditions to optimize yield, minimize byproducts, and ensure process safety.
X-ray Crystallography and Diffraction Studies
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. excillum.com This method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise positions of individual atoms can be determined.
Should a suitable single crystal of this compound be grown, SC-XRD analysis would yield a wealth of structural information with atomic precision. nih.gov This includes:
Bond Lengths: The exact distances between the bonded atoms, such as the C-C bonds within the cyclohexane ring, the C-C bond of the ethyl group, and the C≡N triple bond of the nitrile functional group.
Bond Angles: The precise angles between adjacent bonds, defining the geometry of the cyclohexane ring (e.g., chair conformation) and the tetrahedral arrangement around the quaternary carbon.
Torsional Angles: The dihedral angles that describe the conformation of the entire molecule, including the orientation of the ethyl group relative to the cyclohexane ring.
Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry, although this compound is achiral. excillum.com
This technique provides the definitive proof of connectivity and stereochemistry, aspects that can only be inferred from other spectroscopic methods. nih.govexlibrisgroup.com
When compounds fail to form crystals large enough for conventional X-ray analysis, electron diffraction (ED) emerges as a powerful alternative. excillum.com Due to the strong interaction between electrons and matter, structural data can be obtained from sub-micron-sized crystals, often down to the nanometer scale. nih.gov This technique is particularly valuable for analyzing fine powders or materials available only in picogram quantities. soton.ac.uk
Microcrystal electron diffraction (MicroED) involves collecting diffraction data from a continuous rotation of a nanocrystal in an electron beam, similar to modern SC-XRD experiments. nih.gov This method can overcome challenges associated with weakly diffracting organic compounds. soton.ac.uk While specific ED studies on this compound are not documented, the technique would be applicable if only microcrystalline material were available. It can determine unit cell parameters and symmetry and ultimately lead to a full structure solution, providing crucial information when traditional methods are not feasible. icdd.comwikipedia.org
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and, through fragmentation, its structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, the molecular formula is C₉H₁₅N. uni.lu
HRMS can easily distinguish this formula from other potential combinations of atoms that might have the same nominal mass. The experimentally measured exact mass is compared to the calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms. A close match between the experimental and calculated values validates the proposed molecular formula. ucsb.edu
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N | uni.lu |
| Calculated Monoisotopic Mass | 137.12045 Da | uni.lu |
| Expected [M+H]⁺ Adduct m/z | 138.12773 Da | uni.lu |
| Expected [M+Na]⁺ Adduct m/z | 160.10967 Da | uni.lu |
This interactive table summarizes the key mass values used in the HRMS validation of this compound.
In mass spectrometry, the molecular ion (M⁺˙) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound (molecular weight: 137.22 g/mol ), several key fragmentation pathways can be predicted based on the fragmentation of similar structures like ethylcyclohexane (B155913) and other nitriles. chegg.commiamioh.edu
Common fragmentation patterns include:
Loss of an Ethyl Group: A primary fragmentation would be the cleavage of the bond between the quaternary carbon and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃). This would produce a prominent fragment ion with an m/z value of 108 (137 - 29).
Loss of the Nitrile Group: Cleavage resulting in the loss of a cyanide radical (•CN) would yield a fragment at m/z 111 (137 - 26). miamioh.edu
Ring Cleavage: Cyclohexane derivatives often undergo fragmentation through the opening of the ring, followed by the loss of neutral molecules like ethene (C₂H₄). youtube.com This could lead to various fragment ions.
Alpha-Cleavage: This process is common for amines and nitriles, involving the cleavage of a C-C bond adjacent to the carbon bearing the functional group. libretexts.org
| Parent Ion (M⁺˙) m/z | Neutral Loss | Mass of Loss | Predicted Fragment m/z | Likely Fragment Structure |
|---|---|---|---|---|
| 137 | •CH₂CH₃ (Ethyl radical) | 29 | 108 | [C₇H₁₀N]⁺ |
| 137 | •CN (Cyanide radical) | 26 | 111 | [C₈H₁₅]⁺ |
| 137 | HCN (Hydrogen cyanide) | 27 | 110 | [C₈H₁₄]⁺˙ |
| 137 | C₂H₄ (Ethene) | 28 | 109 | [C₇H₁₁N]⁺˙ |
This interactive table outlines the predicted major fragmentation pathways for this compound in a mass spectrometer.
Spectroscopic Techniques for Reaction Monitoring and Stability Assessment
The synthesis and stability of this compound can be effectively monitored using a combination of spectroscopic and chromatographic techniques. These methods allow for real-time or periodic analysis of reaction progress and can detect the formation of degradation products over time. phcog.com
Infrared (IR) Spectroscopy: During synthesis, the progress of the reaction can be tracked by monitoring the appearance of the characteristic sharp absorption band of the nitrile group (C≡N) at approximately 2230-2250 cm⁻¹. Concurrently, the disappearance of absorption bands from starting materials would be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for monitoring the conversion of reactants to products. The appearance of specific signals corresponding to the protons and carbons of the ethyl group and the cyclohexane ring of the product, along with the disappearance of reactant signals, provides a quantitative measure of reaction completion.
Chromatography-Mass Spectrometry (GC-MS or LC-MS): These hyphenated techniques are ideal for stability studies. A sample of this compound can be subjected to stress conditions (e.g., heat, light, humidity), and aliquots can be analyzed over time. The chromatogram would show the peak for the parent compound, and any decrease in its area over time would indicate degradation. Simultaneously, the mass spectrometer can identify the molecular weights and fragmentation patterns of any new peaks that appear, allowing for the characterization of impurities or degradation products. phcog.com
Chromatographic-Spectroscopic Coupling (e.g., GC-MS, HPLC-UV) for Purity and Product Distribution Analysis
Coupled chromatographic-spectroscopic techniques are indispensable for separating complex mixtures and identifying their individual components. For this compound, these methods are essential for quality control, purity assessment, and analyzing the distribution of products from a synthesis reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. In a typical analysis, the sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vapor through a long, thin capillary column. chromatographyonline.comthepharmajournal.com The separation is based on the differential partitioning of compounds between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster and elute from the column first.
As each separated component elutes, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules (commonly via electron ionization) and then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum is a unique fingerprint that allows for the unequivocal identification of the compound. The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (137.12 g/mol ). uni.lu Further fragmentation provides structural clues, such as the loss of an ethyl group (C₂H₅).
This method is highly effective for determining the purity of a this compound sample by detecting and identifying any volatile impurities, such as residual starting materials or byproducts from its synthesis. nanobioletters.comresearchgate.net
Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Interpretation |
| 137 | [C₉H₁₅N]⁺ | Molecular Ion (M⁺) |
| 122 | [M - CH₃]⁺ | Loss of a methyl group |
| 108 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |
| 55 | [C₄H₇]⁺ | Butenyl cation |
| Note: This data is predictive, based on common fragmentation patterns for alkyl-substituted cycloalkanes and nitriles. |
High-Performance Liquid Chromatography-UV (HPLC-UV)
HPLC is a complementary technique to GC, particularly suited for compounds that are non-volatile or thermally unstable. In HPLC, a liquid mobile phase is pumped under high pressure through a column packed with a solid stationary phase. youtube.com For the analysis of this compound, a reversed-phase setup is common, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. proteochem.com
Separation occurs based on the compound's polarity. Less polar compounds interact more strongly with the stationary phase and are retained longer. As components elute from the column, they pass through a UV-Vis detector. nih.gov The detector measures the absorbance of light at a specific wavelength. While the nitrile group is a weak chromophore, it often provides sufficient absorbance for detection and quantification at the concentrations typically used in purity analysis. mdpi.comnih.gov
The output, a chromatogram, shows peaks corresponding to each separated compound. The area under each peak is proportional to the concentration of that compound. By comparing the peak area of this compound to the total area of all peaks, its purity can be accurately calculated. This method is also excellent for analyzing product distribution in a reaction mixture, quantifying the target molecule alongside any isomers or related byproducts. nih.gov
Illustrative HPLC-UV Purity Analysis
| Peak ID | Retention Time (min) | Peak Area | % Area | Identity |
| 1 | 3.5 | 1,500 | 0.5 | Impurity A (e.g., starting material) |
| 2 | 5.8 | 295,500 | 98.5 | This compound |
| 3 | 6.2 | 3,000 | 1.0 | Impurity B (e.g., isomer) |
| Note: This data is illustrative to demonstrate the application of the technique. |
Applications in Advanced Chemical Sciences
Role as Synthetic Intermediates and Building Blocks
1-Ethylcyclohexane-1-carbonitrile, with its unique structural features, holds considerable promise as a versatile synthetic intermediate and building block in organic chemistry. The presence of a nitrile group attached to a quaternary carbon within a cyclohexane (B81311) ring offers a combination of steric hindrance and electronic properties that can be exploited for the construction of more complex molecular architectures.
The strategic placement of the nitrile and ethyl groups on the cyclohexane scaffold makes this compound a valuable precursor for synthesizing intricate organic molecules. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in publicly available literature, the reactivity of the nitrile group is well-established. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations open pathways to a diverse range of molecular frameworks.
For instance, related cyclohexanecarbonitrile (B123593) derivatives are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The structural motif of a substituted cyclohexane is prevalent in many biologically active compounds. The transformation of the nitrile functionality allows for the introduction of various pharmacophores, making compounds like this compound potential starting materials for drug discovery programs. The synthesis of heterocyclic compounds, which are central to many areas of medicinal chemistry, can also be envisioned starting from this building block. For example, the reaction of related cyclohexanedione-derived nitriles has been shown to produce tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov
| Potential Transformation | Resulting Functional Group | Potential Application |
| Hydrolysis (acidic or basic) | Carboxylic Acid | Precursor for esters, amides, and other acid derivatives |
| Reduction (e.g., with LiAlH4) | Primary Amine | Building block for amides, sulfonamides, and imines |
| Reaction with Grignard Reagents | Ketone | Intermediate for the synthesis of tertiary alcohols and complex carbon skeletons |
This table illustrates the potential synthetic transformations of the nitrile group in this compound and their applications in organic synthesis.
The development of functionalized derivatives from this compound can lead to a library of compounds with tailored properties. The cyclohexane ring can be functionalized through various reactions, such as halogenation or oxidation, at positions other than the quaternary center. Furthermore, the ethyl group could potentially be modified, although this is generally less reactive.
The primary route for creating functionalized derivatives involves the chemical manipulation of the nitrile group. For example, reaction with reducing agents can yield 1-(aminomethyl)-1-ethylcyclohexane, a valuable building block for introducing a constrained amino group. The synthesis of related 1-(hydroxymethyl)cyclohexane-1-carbonitrile (B3008273) highlights the possibility of introducing other functionalities adjacent to the nitrile. nih.gov These derivatives can then be used in further synthetic steps to build more complex molecules with potential applications in various fields of chemistry.
Exploration in Materials Science
The unique combination of a rigid cycloaliphatic structure and a reactive nitrile group in this compound suggests its potential for exploration in materials science, particularly in the realm of polymer chemistry.
While specific studies detailing the integration of this compound into polymer synthesis are not prominent, its structural features make it a candidate for several polymerization techniques. The nitrile group is known to be relatively stable under certain polymerization conditions, allowing the cyclohexane moiety to be incorporated into a polymer backbone.
One potential application is in radical polymerization. Although the saturated cyclohexane ring itself is not polymerizable via radical methods, the nitrile group could potentially influence the properties of polymers when this compound is used as a comonomer or a chain transfer agent. For instance, in free radical polymerization, the presence of such a bulky, non-planar structure could impact the polymer's glass transition temperature, thermal stability, and mechanical properties. uc.edu
Another area of exploration is in coordination polymerization, such as with Ziegler-Natta catalysts. libretexts.orgwikipedia.orglibretexts.org These catalysts are highly effective for the polymerization of α-olefins, and while this compound is not an olefin, its derivatives could be. For example, if a vinyl group were introduced onto the cyclohexane ring, the resulting monomer could potentially be polymerized to create polymers with pendant this compound groups. These nitrile-functionalized polymers could then be subjected to post-polymerization modification to introduce other functionalities.
| Polymerization Technique | Potential Role of this compound | Potential Impact on Polymer Properties |
| Radical Polymerization | Comonomer (if functionalized with a polymerizable group) or Additive | Modification of thermal and mechanical properties |
| Ziegler-Natta Polymerization | Precursor to a functionalized monomer | Introduction of nitrile functionality for post-polymerization modification |
This table outlines the potential roles and impacts of this compound in different polymerization processes, based on the reactivity of its functional groups and structural analogues.
Fundamental Biological Interaction Studies
The lipophilic nature of the ethylcyclohexane (B155913) core combined with the polar nitrile group makes this compound an interesting candidate for fundamental biological interaction studies.
While there is no specific research detailing the interaction of this compound with enzymes or receptors, the study of analogous compounds provides a basis for potential investigations. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition by biological macromolecules. americanelements.com
For example, the enzymatic hydrolysis of nitriles is a known biochemical process, and investigating whether this compound can act as a substrate or inhibitor for nitrilase or nitrile hydratase enzymes could be a fruitful area of research. nih.gov Such studies would provide insights into the steric and electronic requirements of the active sites of these enzymes.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
While specific and extensive structure-activity relationship (SAR) studies focusing solely on this compound are not widely available in published literature, the principles of SAR can be applied to understand how its structural features may contribute to molecular recognition. SAR studies are fundamental in medicinal chemistry and chemical biology for optimizing the interaction of a molecule with a biological target, such as a receptor or an enzyme. This is achieved by systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.
For this compound, the key structural components that would be of interest in SAR studies are the cyclohexane ring, the ethyl group, and the nitrile functional group. Each of these can be modified to explore the chemical space and determine the key interactions for molecular recognition.
The Cyclohexane Scaffold: The cyclohexane ring provides a rigid, three-dimensional scaffold. Its size and lipophilicity are critical for fitting into binding pockets of target proteins. In studies of cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase, it was found that a C6 ring like cyclohexane was necessary for reasonable inhibitory potency. nih.gov This suggests that the size of the cycloalkane is a determining factor for activity. Furthermore, increasing the hydrophobicity of the cycloalkane component can dramatically improve potency. nih.gov
The Nitrile Group: The nitrile (-C≡N) group is a key feature, contributing polarity and the ability to act as a hydrogen bond acceptor. Its linear geometry and electronic properties are significant for molecular interactions. In SAR studies, the nitrile group could be replaced by other functional groups with different electronic and steric properties, such as an amide, a carboxylic acid, or a small heterocyclic ring, to assess the importance of the nitrile moiety for activity.
A hypothetical SAR exploration for this compound could involve the synthesis and evaluation of a library of analogs, as depicted in the table below. The aim would be to identify the structural modifications that lead to enhanced or diminished biological activity, thereby mapping the pharmacophore required for molecular recognition.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Study of this compound Analogs
| Compound | Modification from this compound | Potential Impact on Molecular Recognition |
| Analog 1 | Replacement of ethyl group with a methyl group | Probes for steric hindrance at the binding site; may alter lipophilicity. |
| Analog 2 | Replacement of ethyl group with a propyl group | Explores if a larger alkyl group can better fill the binding pocket and enhance hydrophobic interactions. |
| Analog 3 | Replacement of nitrile group with an amide group (-CONH₂) | Introduces hydrogen bond donor capabilities and changes the electronic profile. |
| Analog 4 | Replacement of nitrile group with a carboxylic acid group (-COOH) | Introduces a negative charge at physiological pH and strong hydrogen bonding potential. |
| Analog 5 | Introduction of a hydroxyl group on the cyclohexane ring | Increases polarity and provides an additional hydrogen bonding site. |
| Analog 6 | Replacement of cyclohexane with a cyclopentane (B165970) ring | Investigates the importance of the six-membered ring scaffold for optimal conformation and fit. nih.gov |
By systematically making these changes, researchers can build a comprehensive understanding of the molecular features of this compound that are crucial for its interaction with a specific biological target. This knowledge is invaluable for the rational design of new molecules with improved potency and selectivity.
Q & A
Q. Basic Research Focus
- NMR : The ethyl group’s protons (δ 1.2–1.5 ppm, triplet for CH3; δ 1.6–2.0 ppm, multiplet for CH2) and the cyclohexane ring’s axial/equatorial protons (δ 1.4–2.2 ppm) provide distinct splitting patterns. The nitrile carbon in appears at δ 115–125 ppm.
- IR : A sharp absorption band near 2240 cm confirms the C≡N stretch.
- MS : The molecular ion peak (M) at m/z 137 (CHN) and fragment ions (e.g., loss of the ethyl group at m/z 109) aid identification. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
What safety protocols are essential when handling this compound due to its toxicity profile?
Basic Research Focus
The compound is classified under Acute Toxicity (Oral, Category 4) and Skin Sensitization (Category 1). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Conducting reactions in a fume hood to avoid inhalation of vapors (TLV: <1 ppm).
- Emergency measures: Immediate rinsing with water for skin contact and administration of activated charcoal for accidental ingestion. Safety Data Sheets (SDS) from regulatory bodies like ECHA and OSHA should be consulted for spill management and disposal .
What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?
Advanced Research Focus
The nitrile group’s electron-withdrawing effect activates the adjacent cyclohexane carbon for nucleophilic attack. Computational studies (e.g., DFT calculations) reveal that the steric hindrance from the ethyl group directs nucleophiles (e.g., Grignard reagents) toward the less substituted position. Kinetic isotopic effect (KIE) experiments and transition-state modeling further validate the proposed mechanism. Contradictions in regioselectivity between experimental and theoretical results may arise from solvent effects or competing reaction pathways, necessitating multi-technique validation .
How can computational chemistry predict the thermodynamic stability and reactivity of this compound in catalytic systems?
Q. Advanced Research Focus
- GC-MS with Headspace Sampling : Detects volatile impurities (e.g., residual solvents) at ppm levels.
- HPLC-UV/ELSD : Separates non-volatile contaminants (e.g., hydrolysis byproducts like cyclohexanecarboxylic acid).
- ICP-MS : Identifies heavy metal catalysts (e.g., Pd or Ni) down to ppb concentrations. Method validation via spike-recovery experiments (90–110% recovery) and calibration curves (R > 0.995) is critical for regulatory compliance .
How does steric hindrance from the ethyl group influence the compound’s reactivity in cycloaddition reactions?
Advanced Research Focus
In Diels-Alder reactions, the ethyl group’s steric bulk reduces the reaction rate by destabilizing the transition state. Kinetic studies (e.g., variable-temperature NMR) show decreased dienophile reactivity compared to unsubstituted cyclohexanecarbonitrile. Computational models (e.g., Gaussian) visualize steric maps, confirming that the ethyl group increases the activation energy by 10–15 kJ/mol. Experimental adjustments, such as using Lewis acid catalysts (e.g., AlCl), can mitigate this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
